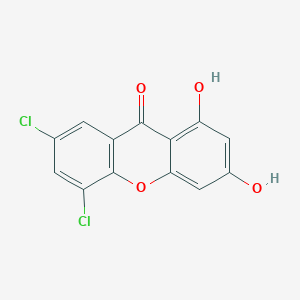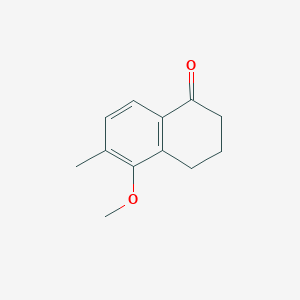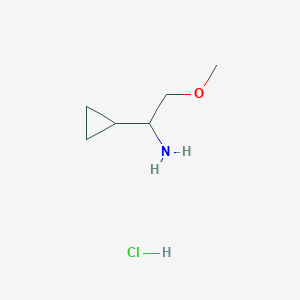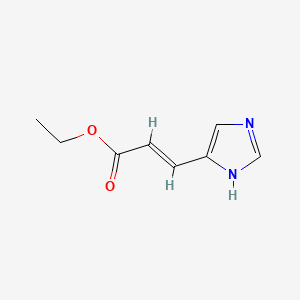![molecular formula C12H12FNO3 B6590543 3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid CAS No. 1098380-51-8](/img/structure/B6590543.png)
3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid involves several steps. One common synthetic route includes the reaction of β-alanine with 2-fluorocinnamoyl chloride under specific conditions to form the desired product . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid can be compared with other similar compounds, such as:
β-Alanine derivatives: These compounds share a similar backbone structure but differ in their substituents, leading to variations in their chemical and biological properties.
Fluorinated cinnamic acid derivatives: These compounds have a similar fluorophenyl group but differ in their functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
3-[[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-10-4-2-1-3-9(10)5-6-11(15)14-8-7-12(16)17/h1-6H,7-8H2,(H,14,15)(H,16,17)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYXOZDWGJDYTB-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B6590460.png)
![1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B6590467.png)

![(5'-Amino-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-methyl-carbamic acid tert-butyl ester](/img/structure/B6590476.png)

![N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6590490.png)
![1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B6590498.png)

![5-benzoyl-2-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6590506.png)




![5,7-dichloro-3-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B6590572.png)
